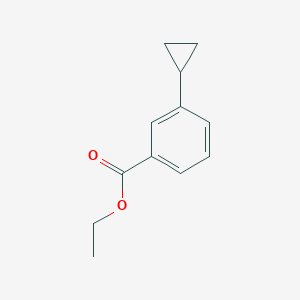
Ethyl 3-cyclopropylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-cyclopropylbenzoate is an organic compound belonging to the ester family Esters are characterized by their pleasant aromas and are often used in perfumes and flavorings this compound is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group and a cyclopropyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-cyclopropylbenzoate can be synthesized through the esterification of 3-cyclopropylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-cyclopropylbenzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 3-cyclopropylbenzoic acid and ethanol.
Reduction: Using reducing agents such as lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-cyclopropylbenzoic acid and ethanol.
Reduction: 3-cyclopropylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-cyclopropylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-cyclopropylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-cyclopropylbenzoic acid, which may then interact with biological pathways to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 3-cyclopropylbenzoate can be compared with other esters such as ethyl benzoate and methyl benzoate While all these compounds share the ester functional group, this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties
List of Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Ethyl acetate
- Methyl butyrate
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
ethyl 3-cyclopropylbenzoate |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-5-3-4-10(8-11)9-6-7-9/h3-5,8-9H,2,6-7H2,1H3 |
Clé InChI |
YDUZWGIDXXTCGL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=C1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13090560.png)
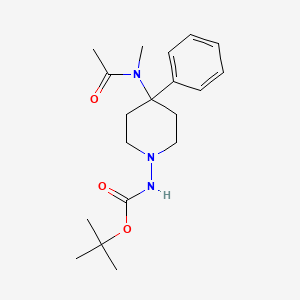

![4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13090567.png)
![3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one](/img/structure/B13090572.png)

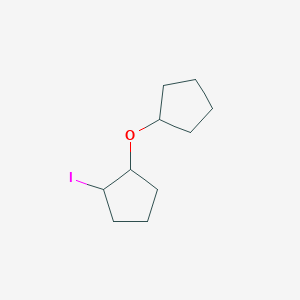



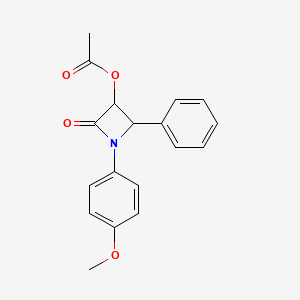
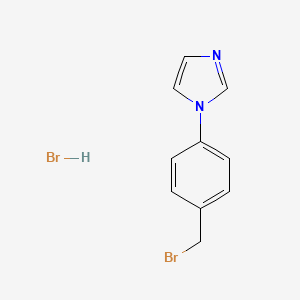

![4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13090628.png)
